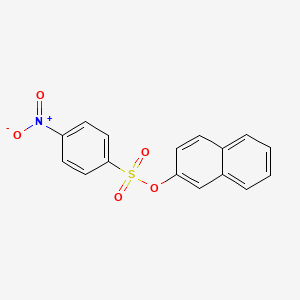
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide, also known as N-(5-Chloro-2-methylphenyl)-2-nitrobenzenesulfonamide or NCS, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. NCS has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in research have been explored.
作用机制
The mechanism of action of NCS involves its interaction with proteins through the sulfonamide functional group. The sulfonamide group can form hydrogen bonds with amino acid residues in the protein, leading to a change in the protein's conformation. This conformational change can result in a change in the protein's activity or binding properties, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
NCS has been shown to have minimal toxicity and does not have any known biochemical or physiological effects. However, it should be noted that the compound has not been extensively tested in vivo, and its long-term effects on living organisms are not known.
实验室实验的优点和局限性
One of the main advantages of using NCS in scientific research is its high selectivity for certain proteins. This property makes it a useful tool for studying protein-ligand interactions. Additionally, NCS has a high quantum yield, which means that it emits a strong fluorescent signal when excited with light. This property makes it easy to detect and quantify in biological samples.
One of the limitations of using NCS is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, NCS has a relatively short excitation wavelength, which can limit its use in certain applications.
未来方向
There are several potential future directions for research involving NCS. One area of research is the development of new derivatives of NCS with improved properties, such as increased solubility or longer excitation wavelengths. Another area of research is the use of NCS in imaging techniques such as fluorescence microscopy or positron emission tomography (PET). Additionally, NCS could be used in the development of new drugs or therapies targeting specific proteins.
合成方法
The synthesis of NCS has been reported in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
NCS has been investigated for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting protein-ligand interactions. NCS has been shown to selectively bind to certain proteins, causing a change in its fluorescence properties. This property has been used to study the binding of various ligands to proteins, including enzymes, receptors, and antibodies.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(14)8-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRAZQCEGBYVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)


![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)

![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)
![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)